molecular formula C6H11NO B1595597 2-Acetylpyrrolidine CAS No. 60026-20-2

2-Acetylpyrrolidine

Cat. No.: B1595597
CAS No.: 60026-20-2
M. Wt: 113.16 g/mol
InChI Key: FYCFJMPASVKULQ-UHFFFAOYSA-N
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Description

2-Acetylpyrrolidine is an organic compound with the molecular formula C6H11NO. It is a pyrrolidine derivative where the acetyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its distinctive odor, which is often described as nutty or popcorn-like. It is used in various applications, including as a flavoring agent and in scientific research.

Scientific Research Applications

2-Acetylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research has explored its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Safety and Hazards

While specific safety and hazards information for 2-Acetylpyrrolidine is not available in the retrieved papers, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylpyrrolidine can be synthesized through several methods. One common method involves the acylation of pyrrolidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-acetylpyrrole. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-pyrrolidone.

    Reduction: The acetyl group can be reduced to an ethyl group, yielding N-ethylpyrrolidine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 2-Pyrrolidone.

    Reduction: N-Ethylpyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-acetylpyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Acetyl-1-pyrroline: Known for its strong popcorn-like odor, used in flavoring.

    2-Acetyltetrahydropyridine: Another compound with a similar odor profile, used in food flavoring.

Comparison: 2-Acetylpyrrolidine is unique due to its specific structure and the position of the acetyl group on the pyrrolidine ring. This structural difference influences its reactivity and the types of reactions it undergoes compared to similar compounds like 2-acetyl-1-pyrroline and 2-acetyltetrahydropyridine. Additionally, its applications in scientific research and industry highlight its versatility and importance.

Properties

IUPAC Name

1-pyrrolidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFJMPASVKULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338702
Record name 2-Acetylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60026-20-2
Record name 2-Acetylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60026-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylpyrrolidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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